Krp-101

説明

特性

CAS番号 |

311770-26-0 |

|---|---|

分子式 |

C26H26FNO5 |

分子量 |

451.5 g/mol |

IUPAC名 |

(2S)-2-[[3-[[4-(4-fluorophenoxy)phenyl]methylcarbamoyl]-4-methoxyphenyl]methyl]butanoic acid |

InChI |

InChI=1S/C26H26FNO5/c1-3-19(26(30)31)14-18-6-13-24(32-2)23(15-18)25(29)28-16-17-4-9-21(10-5-17)33-22-11-7-20(27)8-12-22/h4-13,15,19H,3,14,16H2,1-2H3,(H,28,29)(H,30,31)/t19-/m0/s1 |

InChIキー |

VRHOBXXCNBZJRX-IBGZPJMESA-N |

異性体SMILES |

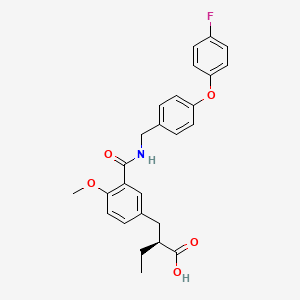

CC[C@@H](CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |

正規SMILES |

CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(2S)-2-((3-(N-((4-(4-fluorophenoxy)phenyl)methyl)carbamoyl)-4-methoxyphenyl)methyl)butanoic acid KRP-101 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of KRP-101

Disclaimer: The designation "KRP-101" is associated with at least two distinct investigational compounds. The most recent and publicly detailed research pertains to KINE-101 , a novel synthetic nanopeptide that functions by activating regulatory T cells (Tregs). An older compound, also designated This compound (CAS 311770-26-0) , is identified as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Due to the greater availability of recent preclinical and clinical data for KINE-101, this guide will focus primarily on its mechanism of action, with a summary of the PPARα agonist provided for clarity.

Part 1: KINE-101 - A Novel Treg-Activating Nanopeptide

KINE-101 is a clinical-stage, ultra-small synthetic nonapeptide being developed for a range of immune-mediated diseases.[1][2] It is reported to be a derivative of the erythroid differentiation regulator 1 (Erdr1) protein.[3] Its core mechanism is to function as a disease modifier by activating regulatory T cells (Tregs), thereby controlling both humoral and cell-mediated immune responses that are dysregulated in autoimmune conditions.[4][5]

Core Mechanism of Action

KINE-101 exerts its therapeutic effects by enhancing the function of Tregs, a specialized subpopulation of T cells that are critical for maintaining immune homeostasis and self-tolerance. In autoimmune diseases, the function of Tregs is often impaired, leading to an uncontrolled immune response against the body's own tissues. KINE-101 is designed to restore this balance by potently activating these regulatory cells.

Signaling and Downstream Immunomodulatory Effects

While the precise molecular signaling pathway initiated by KINE-101 to activate Tregs has not been publicly disclosed in detail, its downstream effects have been characterized in preclinical models. The activation of Tregs by KINE-101 leads to a cascade of immunomodulatory events:

-

Suppression of Effector T Cells: Activated Tregs suppress the proliferation and function of autoreactive effector T cells, a key driver of autoimmune pathology.

-

Modulation of B Cell Activity: KINE-101 treatment leads to the inactivation of germinal center B cells, which are responsible for producing high-affinity autoantibodies. This results in a significant reduction in the levels of disease-specific autoantibodies (e.g., collagen type II specific antibodies in arthritis models).

-

Reduction of Pro-inflammatory Cytokines: The treatment has been shown to significantly lower the levels of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which plays a central role in the pathophysiology of rheumatoid arthritis and other inflammatory conditions.

-

Inhibition of Tissue Damage: By controlling the autoimmune response, KINE-101 prevents downstream tissue damage, such as the inhibition of osteoclastogenesis (the formation of bone-resorbing cells) which leads to the suppression of cartilage damage in arthritis models.

Preclinical and Clinical Evidence

KINE-101 has been evaluated in preclinical models of rheumatoid arthritis (RA) and has completed a Phase 1 clinical trial in healthy volunteers. A Phase 1b/2a trial in patients with Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) is ongoing.

Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model

Studies in a mouse model of collagen-induced arthritis, a standard model for human RA, demonstrated that KINE-101 has potent anti-inflammatory and disease-modifying effects. The efficacy was shown to be comparable to that of methotrexate (MTX), a common RA therapy.

| Parameter | Observation in CIA Mouse Model | Statistical Significance |

| Arthritic Index | Similar reduction in mean arthritic index compared to methotrexate (2 mg/kg). | P < 0.01 (vs. control) |

| Autoantibodies | Significantly decreased production of collagen type II specific autoantibodies. | Not specified |

| Germinal Center B Cells | Significantly inactivated. | P < 0.01 (vs. control) |

| IL-6 Levels | Significantly lower levels compared to control. | P < 0.05 (vs. control) |

| Cartilage Damage | Suppressed cartilage damage through the inhibition of osteoclastogenesis. | Not specified |

| Mechanism Confirmation | The therapeutic effect was confirmed to be Treg-mediated via a Treg cell depletion study. | Not applicable |

Table 1: Summary of Preclinical Data for KINE-101 in a CIA Mouse Model.

Clinical Development

A Phase 1 single ascending dose study was completed in 40 healthy volunteers in the US. The trial demonstrated a favorable safety and tolerability profile. Pharmacokinetic analysis revealed that KINE-101 has a short half-life, which is typical for peptide drugs, but its pharmacodynamic effects are expected to be longer-lasting due to its indirect action via Treg activation.

| Study Phase | Population | Number of Subjects | Dosing Regimens | Status |

| Phase 1 | Healthy Volunteers | 40 | IV: 10 mg, 30 mg, 100 mg, 300 mgSC: 96.8 mg | Completed (October 2023) |

| Phase 1b/2a | CIDP Patients | Not specified | Dose escalation trial | Dosing initiated (September 2024) |

Table 2: Summary of KINE-101 Clinical Trials.

Experimental Protocols

Detailed proprietary protocols for KINE-101 are not publicly available. However, based on the cited experiments, the following represents standard, detailed methodologies for the key assays performed.

1. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for RA. The protocol involves inducing an autoimmune reaction against collagen, leading to joint inflammation.

-

Animal Model: DBA/1J mice (genetically susceptible), 8-10 weeks old.

-

Reagents:

-

Bovine Type II Collagen (CII), dissolved in 0.05 M acetic acid to 2 mg/mL.

-

Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

-

Procedure:

-

Emulsification: Prepare an emulsion by mixing the CII solution and CFA in a 1:1 ratio using two glass Luer-lock syringes connected by an emulsifying needle. A stable emulsion is confirmed when a drop does not disperse in water.

-

Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion subcutaneously at the base of the tail. This delivers 100 µg of CII.

-

Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII and IFA. Inject 100 µL of this emulsion subcutaneously at a different site near the base of the tail.

-

Treatment: Administer KINE-101 (e.g., 1 mg/kg, s.c., daily) or vehicle control starting from a predetermined day post-immunization (e.g., day 15 to day 35).

-

Disease Assessment: Monitor mice 2-3 times weekly starting from day 21. Score each paw for signs of arthritis (redness, swelling) on a scale of 0-4. The maximum score per mouse is 16.

-

Terminal Analysis: At the end of the study, collect blood for serological analysis (autoantibodies, cytokines via ELISA) and joint tissue for histological analysis (Safranin-O staining for cartilage).

-

2. Treg Analysis by Flow Cytometry

This protocol is used to identify and quantify the population of Treg cells.

-

Sample Preparation: Prepare a single-cell suspension from lymph nodes or spleen of treated and control mice.

-

Reagents:

-

Fluorescently conjugated antibodies against cell surface markers: CD3, CD4, CD25.

-

Intracellular staining kit (Fixation/Permeabilization buffers).

-

Fluorescently conjugated antibody against the intracellular transcription factor Foxp3, the lineage-defining marker for Tregs.

-

-

Procedure:

-

Surface Staining: Incubate the cell suspension with antibodies for CD3, CD4, and CD25 for 30 minutes at 4°C.

-

Wash: Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

Fixation and Permeabilization: Resuspend cells in a fixation buffer for 20 minutes. Wash, and then resuspend in a permeabilization buffer.

-

Intracellular Staining: Add the anti-Foxp3 antibody to the permeabilized cells and incubate for 30 minutes at 4°C.

-

Final Wash: Wash the cells and resuspend in FACS buffer.

-

Acquisition: Analyze the stained cells on a flow cytometer.

-

Gating Strategy: Sequentially gate on lymphocytes (by forward and side scatter), single cells, CD3+ T cells, then CD4+ helper T cells. Within the CD4+ population, identify Tregs as the CD25+ Foxp3+ population.

-

Part 2: this compound (CAS 311770-26-0) - A PPARα Agonist

This compound is a distinct molecule from KINE-101. It is a small molecule agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor.

Core Mechanism of Action

PPARα agonists exert their effects by binding to and activating the PPARα nuclear receptor. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding regulates the transcription of numerous genes, leading to broad metabolic and anti-inflammatory effects.

-

Metabolic Effects: PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver and heart. Its activation upregulates genes involved in fatty acid uptake and β-oxidation, leading to lower plasma triglycerides.

-

Anti-inflammatory Effects: PPARα activation can interfere with pro-inflammatory signaling pathways. It can inhibit the activity of key transcription factors such as NF-κB and AP-1, which are responsible for expressing a wide range of inflammatory mediators, including cytokines and adhesion molecules.

There is limited recent public information on the development status of this specific PPARα agonist.

References

An In-depth Technical Guide to Krp-101: A Potent and Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krp-101, with the chemical name (2S)-2-{[3-(N-{[4-(4-fluorophenoxy)phenyl]methyl} carbamoyl)-4-methoxyphenyl]methyl} butanoic acid, is a novel, potent, and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Research has demonstrated its significant effects on lipid metabolism and insulin sensitivity, positioning it as a potential therapeutic agent for dyslipidemia and obesity-related insulin resistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for the pivotal studies that have defined its pharmacological profile.

Core Mechanism of Action: PPARα Agonism

This compound functions as a selective agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose homeostasis. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

KRP-101: A Technical Overview of a PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical guide on KRP-101, a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This compound, developed by Kyorin Pharmaceutical, was investigated for its potential therapeutic effects in metabolic disorders, specifically dyslipidemia and diabetes. Although its clinical development was discontinued after Phase II trials, the available preclinical data and the compound's mechanism of action offer valuable insights for researchers in the field of metabolic disease and nuclear receptor modulation.

Core Concepts: this compound as a PPARα Agonist

This compound is a compound that functions as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and catabolism. This modulation of gene expression is the basis for the therapeutic potential of PPARα agonists in treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This compound was specifically noted for its potential to regulate the expression of genes like apolipoprotein A-IV, which may contribute to lowering serum triglycerides and increasing high-density lipoprotein (HDL) levels.[1]

Quantitative Data Summary

While extensive quantitative data for this compound is not widely available in peer-reviewed literature, a closely related compound, K-111, also a potent PPARα activator, has been studied in non-human primates, providing valuable insights that may be relevant to the pharmacological profile of this compound. The following tables summarize the key findings from these preclinical studies.

Table 1: In Vivo Efficacy of K-111 in Prediabetic Rhesus Monkeys [2]

| Parameter | Dosage | Observation |

| Insulin Resistance | 3 mg/kg/day | Near-maximal improvement in insulin-stimulated glucose uptake rate, indicating amelioration of insulin resistance. |

| Plasma Triglycerides | 1, 3, and 10 mg/kg/day | Significant, dose-dependent reduction. |

| Body Weight | 1, 3, and 10 mg/kg/day | Significant, dose-dependent reduction. |

Table 2: Biochemical Effects of K-111 in Cynomolgus Monkeys (13-week oral toxicity study) [2]

| Parameter | Dosage | Observation |

| Lipid β-oxidation enzymes | ≥ 5 mg/kg/day | Up to a three-fold increase. |

| Peroxisome volume density | ≥ 5 mg/kg/day | 1.5- to 2-fold increase. |

Signaling Pathway

As a PPARα agonist, this compound is expected to follow the canonical PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.

References

A Technical Guide to the Discovery and Synthesis of KRP-101: A Novel Peptide-Based Drug Delivery Platform

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the discovery, synthesis, and mechanism of action of KRP-101, a novel peptide-based platform for targeted drug delivery. The focus of this document is on the core peptide component (KRP) and its application in creating pH-responsive drug delivery systems, such as KRP-Hyd-DOX, for enhanced therapeutic efficacy in oncology.

Introduction to this compound

This compound is a rationally designed peptide that serves as a versatile carrier for cytotoxic agents, aiming to improve their therapeutic index by enabling targeted delivery to solid tumors. The core innovation of the this compound platform lies in its ability to leverage the physiological hallmarks of the tumor microenvironment, specifically the enhanced permeability and retention (EPR) effect and the acidic intracellular environment of cancer cells, to achieve site-specific drug release.

Discovery and Rationale

The development of this compound was driven by the need to overcome the limitations of conventional chemotherapy, such as systemic toxicity and lack of tumor specificity. The design of the KRP peptide was based on the following key principles:

-

Tumor Targeting: The physicochemical properties of the KRP peptide are optimized to facilitate passive accumulation in tumor tissues via the EPR effect.

-

Cell Penetration: The peptide sequence includes motifs that enhance cellular uptake, allowing for efficient internalization into cancer cells.

-

Biocompatibility: The amino acid composition is selected to minimize immunogenicity and systemic toxicity.

-

Facile Conjugation: The peptide is designed with specific functional groups to allow for straightforward and stable conjugation of various payloads, such as doxorubicin (DOX).

Synthesis of the KRP Peptide and Drug Conjugates

The synthesis of the KRP peptide and its drug conjugates, such as KRP-Hyd-DOX, involves a multi-step process encompassing solid-phase peptide synthesis and subsequent chemical ligation.

Experimental Protocol: Synthesis of KRP Peptide

The KRP peptide is generated using standard Fmoc solid-phase peptide synthesis (SPPS)[1]. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: The resin is thoroughly washed with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 2 hours.

-

Washing: The resin is washed with DMF and DCM.

-

Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the KRP sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Experimental Protocol: Synthesis of KRP-Hyd-DOX

The conjugation of doxorubicin (DOX) to the KRP peptide via a pH-sensitive hydrazone bond is a key step in creating the KRP-Hyd-DOX drug delivery system[1].

Materials and Reagents:

-

Purified KRP peptide

-

Doxorubicin hydrochloride

-

6-Maleimidocaproic acid hydrazide linker

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Linker Activation: The 6-Maleimidocaproic acid hydrazide linker is activated with EDC and NHS in DMSO.

-

Conjugation to KRP: The activated linker is reacted with the KRP peptide in PBS at a controlled pH to form a stable amide bond.

-

Purification: The KRP-linker conjugate is purified by size-exclusion chromatography.

-

Hydrazone Bond Formation: Doxorubicin is reacted with the purified KRP-linker conjugate under acidic conditions to form the pH-sensitive hydrazone bond.

-

Final Purification: The final KRP-Hyd-DOX conjugate is purified by RP-HPLC to remove any unconjugated components.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of the this compound platform, exemplified by KRP-Hyd-DOX, is derived from its multi-stage, environment-dependent mechanism of action. This involves passive targeting, cellular internalization, and pH-triggered drug release.

Experimental Workflow: From Administration to Cellular Action

Caption: Experimental workflow of KRP-Hyd-DOX from administration to apoptosis induction.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Once released from the KRP carrier within the acidic environment of the lysosome, free doxorubicin exerts its cytotoxic effects primarily through the induction of apoptosis.

Caption: Signaling pathway for doxorubicin-induced apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the this compound platform. (Note: These values are representative and may vary based on the specific KRP variant and experimental conditions).

Table 1: Physicochemical Properties of KRP Peptide

| Parameter | Value | Method of Determination |

| Molecular Weight | 2500 - 3500 Da | Mass Spectrometry |

| Isoelectric Point (pI) | 8.5 - 9.5 | Isoelectric Focusing |

| Purity | >95% | RP-HPLC |

| Solubility | High in aqueous buffers | Visual Inspection |

Table 2: In Vitro Drug Release Profile of KRP-Hyd-DOX

| Condition | Time (hours) | Cumulative DOX Release (%) |

| pH 7.4 (Blood) | 24 | < 10% |

| pH 7.4 (Blood) | 48 | < 15% |

| pH 5.0 (Lysosome) | 24 | > 80% |

| pH 5.0 (Lysosome) | 48 | > 95% |

Table 3: In Vitro Cytotoxicity of KRP-Hyd-DOX

| Cell Line | Treatment | IC50 (µM) |

| Osteosarcoma Cells | KRP-Hyd-DOX | 1.5 |

| Osteosarcoma Cells | Free DOX | 0.5 |

| Normal Fibroblasts | KRP-Hyd-DOX | > 50 |

| Normal Fibroblasts | Free DOX | 2.0 |

Conclusion and Future Directions

The this compound platform represents a significant advancement in targeted drug delivery. The synthesis of the core peptide via SPPS is robust and scalable, and the pH-sensitive conjugation chemistry allows for controlled release of cytotoxic payloads within the tumor microenvironment. This approach has demonstrated the potential to enhance the therapeutic window of potent chemotherapeutic agents by reducing systemic exposure and increasing tumor-specific activity[1].

Future research will focus on:

-

Optimizing the peptide sequence for enhanced tumor penetration and reduced off-target effects.

-

Expanding the range of conjugated payloads to include other small molecules, biologics, and imaging agents.

-

Evaluating the efficacy and safety of this compound based therapies in more complex preclinical models and eventually in clinical trials.

This technical guide provides a foundational understanding of the this compound platform for researchers and drug development professionals. The detailed protocols and mechanistic insights are intended to facilitate further research and development in this promising area of oncology.

References

Decoding "Krp-101": A Multifaceted Term in Scientific Research

The term "Krp-101" does not refer to a single, universally recognized molecule or drug. Instead, it appears in various contexts across different fields of biomedical and plant science research, representing distinct entities. This guide provides an in-depth analysis of the available information for different molecules and protein families that fall under or are related to the "this compound" nomenclature, with a focus on their effects on gene expression where data is available.

Part 1: KRPs (Kip-Related Proteins) in Plant Biology

In the realm of plant biology, KRPs stand for Kip-Related Proteins, which are inhibitors of cyclin-dependent kinases (CDKs). These proteins play a crucial role in regulating the cell cycle and are involved in various developmental processes and stress responses.

Gene Expression Regulation by Plant KRPs

Studies in various plant species, including Arabidopsis thaliana, eggplant (Solanum melongena), and rice (Oryza sativa), have demonstrated that KRPs can significantly influence gene expression.

Key Findings:

-

Salt and Dehydration Stress Response in Eggplant: In eggplant, the expression of most KRP genes was found to decrease under salt and dehydration stress. However, the expression of SmKRP3 was significantly upregulated by salt stress. Silencing SmKRP3 increased the plant's sensitivity to salt stress and was associated with a notable decrease in the expression of several salt stress marker genes, including SmGSTU10, SmNCED1, SmDHN1, and SmDHNX1[1]. This suggests a positive regulatory role for SmKRP3 in the salt stress response pathway.

-

Grain Filling and Germination in Rice: In rice, KRP1 and KRP2 are predominantly expressed in developing seeds. Overexpression of KRP1 has been shown to regulate the expression of genes related to grain filling[2].

-

Megaspore Development in Arabidopsis: In Arabidopsis, multiple ICK/KRP proteins function redundantly to ensure the formation of a single embryo sac. The ICK4 fusion protein was observed to be strongly present in degenerative megaspores, indicating its role in the programmed cell death of non-functional megaspores, a process intrinsically linked to changes in gene expression[3].

-

Nematode Resistance: Overexpression of certain KRP genes, such as KRP3 and KRP7, in Arabidopsis resulted in undersized giant cells induced by root-knot nematodes, leading to reduced nematode development. This effect is linked to decreased mitotic activity in the galls, which is controlled by gene expression[4].

Experimental Protocols

A common methodology to study the effects of KRPs on gene expression involves the following steps:

-

Plant Material and Stress Treatments: Plants (e.g., eggplant seedlings) are subjected to specific stress conditions, such as salt stress (e.g., 200 mM NaCl solution) or dehydration stress (e.g., withholding water).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant plant tissues (e.g., roots, leaves) using standard protocols (e.g., TRIzol method). The extracted RNA is then reverse-transcribed to synthesize complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes are quantified using qRT-PCR. This involves designing specific primers for the genes of interest and a reference gene (e.g., actin) for normalization. The relative expression of target genes is calculated using methods like the 2-ΔΔCT formula[5].

-

Gene Silencing (e.g., Virus-Induced Gene Silencing - VIGS): To study the function of a specific KRP gene, its expression can be knocked down using techniques like VIGS. This allows researchers to observe the phenotypic changes and the corresponding changes in the expression of downstream genes.

Signaling and Logical Relationships

The following diagrams illustrate the logical flow of experiments and the proposed role of KRPs in stress response.

Part 2: Investigational Drugs with "101" Designation

Several investigational drugs in various stages of clinical development bear the "101" designation. While detailed gene expression data from these trials is often not publicly available, their mechanisms of action provide insights into their potential effects on gene expression.

KINE-101

-

Description: KINE-101 is a novel nanopeptide being developed for the treatment of immune-mediated diseases such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).

-

Mechanism of Action: KINE-101 functions by activating regulatory T cells (Tregs). Tregs are crucial for maintaining immune tolerance and suppressing excessive immune responses.

-

Implied Effects on Gene Expression: The activation of Tregs by KINE-101 would invariably lead to downstream changes in gene expression. Tregs exert their suppressive functions through the expression of various molecules, including transcription factors like FOXP3, and the secretion of inhibitory cytokines such as IL-10 and TGF-β. Therefore, treatment with KINE-101 is expected to upregulate genes associated with Treg function and suppress the expression of pro-inflammatory genes in other immune cells.

HDP-101

-

Description: HDP-101 is an antibody-drug conjugate (ADC) being investigated for the treatment of relapsed/refractory multiple myeloma.

-

Mechanism of Action: HDP-101 targets the B-cell maturation antigen (BCMA) on myeloma cells. The drug is linked to a payload called amanitin, which is a potent inhibitor of RNA polymerase II.

-

Direct Effects on Gene Expression: By inhibiting RNA polymerase II, HDP-101 directly and globally suppresses gene transcription, leading to cell death. This is a direct and profound effect on gene expression. Preclinical studies have shown it to be cytotoxic to myeloma cells even at low BCMA expression levels.

Other "101" Molecules

-

KRX-101: A drug for treating persistent microalbuminuria in type 2 diabetic patients. No information on its effect on gene expression is available from the provided search results.

-

KS101: A drug being evaluated for age-related diseases like chronic kidney disease and Alzheimer's disease. Currently in Phase 1 trials, with no public data on gene expression effects.

-

KYV-101: A CD19 CAR T-cell therapy for treatment-refractory progressive multiple sclerosis. As a CAR T-cell therapy, its mechanism involves genetic modification of T-cells to express a chimeric antigen receptor, a direct manipulation of gene expression in the therapeutic cells themselves.

-

QRL-101: A potential treatment for Amyotrophic Lateral Sclerosis (ALS) and epilepsy. It has shown statistically significant effects on biomarkers related to motor nerve excitability, which are likely linked to underlying changes in gene expression in neuronal cells.

Conclusion

The term "this compound" is ambiguous and refers to different entities in different scientific contexts. In plant science, KRPs are well-characterized cell cycle inhibitors with demonstrated effects on gene expression, particularly in response to environmental stresses. In human medicine, several investigational drugs with a "101" identifier are in development. While specific gene expression data for these is limited in the public domain, their mechanisms of action, such as the activation of Tregs by KINE-101 or the inhibition of RNA polymerase II by HDP-101, strongly imply significant and direct impacts on gene expression. Researchers and professionals should be specific in their terminology to avoid confusion and refer to the precise molecule or protein family of interest.

References

- 1. maxapress.com [maxapress.com]

- 2. researchgate.net [researchgate.net]

- 3. Arabidopsis ICK/KRP cyclin-dependent kinase inhibitors function to ensure the formation of one megaspore mother cell and one functional megaspore per ovule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting cell cycle inhibitor genes of the KRP family to control root-knot nematode induced feeding sites in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Role for Transcriptional Repressor Methyl-CpG-Binding Protein 2 and Plasticity-Related Gene Serum- and Glucocorticoid-Inducible Kinase 1 in the Induction of Inflammatory Pain States - PMC [pmc.ncbi.nlm.nih.gov]

KRP-101 and Lipid Metabolism Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRP-101 is a selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1][2] As a member of the nuclear hormone receptor superfamily, PPARα is a key therapeutic target for metabolic disorders characterized by dyslipidemia, such as hypertriglyceridemia. This document provides an in-depth technical overview of the mechanism of action of this compound, its effects on lipid homeostasis, relevant signaling pathways, detailed experimental protocols for its evaluation, and representative data from preclinical and clinical studies of PPARα agonists.

Introduction to this compound and PPARα

This compound (CAS No. 311770-26-0) is a potent agonist of PPARα, a receptor highly expressed in tissues with high rates of fatty acid catabolism, including the liver, heart, skeletal muscle, and kidney.[2][3][4] PPARα functions as a master regulator of fatty acid homeostasis, governing the transcription of a broad array of genes involved in fatty acid uptake, activation, and oxidation within mitochondria and peroxisomes. By activating PPARα, compounds like this compound can effectively modulate the expression of genes related to lipid metabolism, leading to a reduction in serum triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. The therapeutic potential of PPARα agonists, known collectively as fibrates, is well-established in the management of atherogenic dyslipidemia.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound involves direct binding to and activation of the PPARα receptor. This initiates a cascade of molecular events that alters the gene expression profile in target cells.

Core Signaling Steps:

-

Ligand Binding: this compound, as a ligand, enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change, causing the release of corepressor proteins and enabling it to form a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Coactivator Recruitment: The DNA-bound complex recruits a suite of coactivator proteins, which facilitate the assembly of the transcription machinery.

-

Gene Transcription: This complex process initiates the transcription of target genes, leading to an increase in the synthesis of proteins that control lipid metabolism.

The major downstream effects of this signaling pathway include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes for mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).

-

Reduced Triglyceride Synthesis: Decreased availability of fatty acids for the synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL) in the liver.

-

Enhanced Lipoprotein Lipolysis: Increased expression of Lipoprotein Lipase (LPL) and decreased expression of its inhibitor, Apolipoprotein C-III (ApoC-III), leading to enhanced clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased HDL Cholesterol: Upregulation of Apolipoproteins A-I (ApoA-I) and A-II (ApoA-II), the primary protein components of HDL.

Quantitative Data on Therapeutic Effects

The activation of PPARα by agonists results in clinically significant improvements in the lipid profile. The following tables summarize representative data from studies on PPARα agonists, illustrating the expected efficacy of compounds like this compound.

Table 1: Effects of PPARα Agonist (Fenofibrate) in a Preclinical Hyperlipidemic Hamster Model Data extracted from a study on atherosclerosis-susceptible F(1)B hamsters fed a high-fat, high-cholesterol diet for 8 weeks.

| Parameter | Vehicle Control | Fenofibrate Treatment | Percent Change |

| Triglycerides (mg/dL) | 250 ± 45 | 50 ± 12 | ↓ 80% |

| LDL-C (mg/dL) | 180 ± 30 | 36 ± 8 | ↓ 80% |

| Aortic Lesions (%) | 5.0 ± 1.2 | 0.95 ± 0.3 | ↓ 81% |

| (Based on data from reference) |

Table 2: Effects of PPARα Agonist (Fenofibrate) in a Mouse Model of NAFLD Data from a study on ApoE−/−FXR−/− mice fed a Western diet.

| Parameter | Western Diet Control | Fenofibrate Treatment | P-value |

| Serum Triglycerides (mg/dL) | 289 ± 52 | 190 ± 73 | P=0.028 |

| Aortic Atherosclerosis (%) | 9.2 ± 2.4 | 4.4 ± 2.7 | P=0.001 |

| (Based on data from reference) |

Table 3: Effects of PPARα Agonists on Human Lipoprotein Metabolism Summary of typical changes observed in clinical studies with fibrates in patients with atherogenic dyslipidemia.

| Lipoprotein Parameter | Typical Response to PPARα Agonist | Primary Mechanism |

| VLDL Triglycerides | ↓ 20-50% | ↑ Catabolism & ↓ Production |

| LDL Cholesterol | ↓ 10-30% | ↑ Catabolism |

| HDL Cholesterol | ↑ 10-20% | ↑ ApoA-I & ApoA-II Production |

| (Based on data from references) |

Experimental Protocols

Evaluating the efficacy and mechanism of a PPARα agonist like this compound involves a combination of in vitro and in vivo experimental models.

In Vitro Evaluation in HepG2 Cells

The human hepatoma cell line HepG2 is a standard model for studying hepatic lipid metabolism.

Objective: To determine the effect of this compound on PPARα target gene expression and intracellular lipid accumulation.

Methodology:

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Treatment:

-

Seed cells in 6-well plates until they reach 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO. Dilute in culture medium to final concentrations (e.g., 1, 10, 50 µM).

-

Replace culture medium with the this compound-containing medium or a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 24 hours for gene expression analysis or 48 hours for lipid analysis.

-

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA using a TRIzol-based reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using SYBR Green master mix and primers for PPARα target genes (e.g., CPT1A, ACOX1, CD36) and a housekeeping gene (e.g., GAPDH).

-

Calculate relative gene expression using the ΔΔCt method.

-

-

Lipid Accumulation Analysis (Oil Red O Staining):

-

Wash treated cells with Phosphate-Buffered Saline (PBS).

-

Fix cells with 10% formalin for 30 minutes.

-

Stain with a freshly prepared Oil Red O solution for 20-30 minutes.

-

Wash with 60% isopropanol to remove excess stain.

-

Visualize intracellular lipid droplets using light microscopy.

-

For quantification, elute the dye with 100% isopropanol and measure the absorbance at ~500 nm.

-

In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

Animal models are essential for evaluating the systemic effects of this compound on dyslipidemia and metabolic syndrome.

Objective: To assess the efficacy of this compound in improving plasma lipid profiles and reducing hepatic steatosis in a relevant disease model.

Methodology:

-

Animal Model Induction:

-

Use male C57BL/6J mice, 6-8 weeks old.

-

Feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance.

-

-

Compound Administration:

-

Randomize HFD-fed mice into treatment groups (n=8-10 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose) and this compound at various doses (e.g., 10, 30, 100 mg/kg/day).

-

Administer the compound or vehicle daily via oral gavage for 4-6 weeks.

-

Monitor body weight and food intake weekly.

-

-

Metabolic Analysis:

-

At the end of the treatment period, fast mice overnight (12-16 hours).

-

Collect blood via retro-orbital or cardiac puncture for plasma analysis.

-

Measure plasma triglycerides, total cholesterol, HDL-C, and LDL-C using commercial enzymatic kits.

-

-

Tissue Analysis:

-

Euthanize mice and harvest tissues (liver, adipose tissue).

-

Fix a portion of the liver in 10% formalin for histological analysis (H&E and Oil Red O staining) to assess steatosis.

-

Snap-freeze another portion of the liver in liquid nitrogen for gene expression (qPCR) or protein analysis (Western blot).

-

References

KRP-101: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-101 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. As a transcription factor, PPARα activation by ligands such as this compound leads to the modulation of gene expression involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation. This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, and summarizing key in vitro and in vivo findings.

Mechanism of Action: PPARα Activation

This compound functions by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade is central to the pharmacological effects of this compound.

In Vitro Biological Activity in Human Hepatoma Cells (HepaRG)

Studies utilizing the human hepatoma cell line HepaRG have been instrumental in elucidating the specific effects of this compound on hepatic gene expression.

Key Findings:

-

Potent and Selective PPARα Agonism: this compound is a potent agonist of PPARα.

-

Upregulation of Lipid Metabolism Genes: Treatment with this compound leads to a significant increase in the mRNA expression of genes involved in fatty acid transport and oxidation.

-

Highly Sensitive Upregulation of Apolipoproteins: this compound demonstrates a particularly high sensitivity in upregulating the expression of apolipoprotein A-IV (apoA-IV) and apolipoprotein A-V (apoA-V).[1]

-

PPARα-Dependent Action: The upregulation of apoA-IV by this compound has been shown to be dependent on PPARα, as confirmed by siRNA experiments.

Quantitative Data: Gene Expression in HepaRG Cells

| Target Gene | Function | EC50 (nM) | Reference |

| apoA-IV | Apolipoprotein | 0.99 | [1] |

| apoA-V | Apolipoprotein | 0.29 | [1] |

| L-FABP | Lipid Transport | >100 | [1] |

| CPT1A | Fatty Acid Oxidation | >100 | [1] |

| VLCAD | Fatty Acid Oxidation | >100 | |

| PDK4 | Glucose Metabolism Regulation | >100 |

Note: this compound showed little to no effect on the expression of apoA-I, apoC-III, and apoA-II in these studies.

Experimental Protocols:

HepaRG Cell Culture (Representative Protocol):

-

Thawing and Seeding: Cryopreserved HepaRG™ cells are thawed and seeded in a suitable culture medium, such as HepaRG™ Thaw, Plate & General Purpose Medium.

-

Maintenance: After 24 hours, the medium is replaced with HepaRG™ Maintenance/Metabolism Medium. The cells are incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Differentiation: For differentiation, confluent cultures are treated with the same medium supplemented with 2% DMSO. The medium is renewed every 2-3 days.

-

Treatment: Differentiated HepaRG cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours) before analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (Representative Protocol):

-

RNA Isolation: Total RNA is extracted from this compound-treated and control HepaRG cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green-based assay with gene-specific primers for the target genes (e.g., apoA-IV, apoA-V, CPT1A) and a housekeeping gene for normalization.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

In Vivo Biological Activity in a Canine Model of Insulin Resistance

The efficacy of this compound has been evaluated in a preclinical model of insulin resistance induced by a high-fat diet in beagle dogs.

Key Findings:

-

Improved Lipid Profile: Oral administration of this compound significantly decreased serum triglyceride levels and increased serum apoA-IV levels in a dose-dependent manner.

-

Reduced Adiposity: this compound treatment resulted in a reduction in overall visceral fat weight.

-

Enhanced Insulin Sensitivity: The compound improved hyperglycemia, hyperinsulinemia, and glucose intolerance as measured by an oral glucose tolerance test.

-

Hepatic Effects: A marked reduction in hepatic triglyceride concentration and an increase in lipid oxidation in the liver and skeletal muscles were observed.

-

Modulation of Adipokines: this compound treatment led to increased serum adiponectin and decreased serum leptin levels.

Quantitative Data: In Vivo Efficacy in Beagle Dogs

| Parameter | Effect of this compound (0.03 mg/kg/day for 12 weeks) | Reference |

| Serum Triglycerides | Decreased | |

| Serum apoA-IV | Increased (dose-dependent) | |

| Visceral Fat Weight | Decreased | |

| Hyperglycemia | Improved | |

| Hyperinsulinemia | Improved | |

| Glucose Intolerance | Improved | |

| Hepatic Triglycerides | Markedly Lowered | |

| Serum Adiponectin | Increased | |

| Serum Leptin | Decreased |

Experimental Protocols:

High-Fat Diet-Induced Insulin Resistance in Beagle Dogs (Representative Protocol):

-

Diet: Beagle dogs are fed a high-fat diet for an extended period (e.g., 24 weeks) to induce insulin resistance and obesity.

-

Treatment: Following the induction period, dogs are orally administered this compound or a vehicle control daily for a specified duration (e.g., 12 weeks).

-

Monitoring: Body weight, food intake, and various metabolic parameters are monitored throughout the study.

Oral Glucose Tolerance Test (OGTT) in Beagle Dogs (Representative Protocol):

-

Fasting: Dogs are fasted overnight prior to the test.

-

Baseline Sample: A baseline blood sample is collected.

-

Glucose Administration: A concentrated glucose solution (e.g., 50% glucose) is administered orally at a specified dose (e.g., 5 mL/kg body weight).

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, 120, and 180 minutes) to measure blood glucose and insulin levels.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin sensitivity.

References

Unraveling the AMPK Activation Pathway: A General Technical Overview

To the Researchers, Scientists, and Drug Development Professionals,

Our investigation into the specific role of a compound designated as "Krp-101" in the activation of AMP-activated protein kinase (AMPK) has yielded no publicly available scientific literature, clinical trial data, or preclinical study reports that identify or describe a molecule with this name acting on this pathway. The identifier "this compound" appears to be associated with different investigational drugs in unrelated therapeutic areas, none of which are documented to function as AMPK activators.

Therefore, this guide will pivot to a broader, yet equally critical, technical overview of the core mechanisms of AMPK activation. This will serve as a foundational resource for understanding the multifaceted regulation of this key cellular energy sensor, a target of immense interest in the development of therapeutics for metabolic diseases, cancer, and other conditions.

The Central Role of AMPK in Cellular Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy balance.[1][2][3] Its activation is triggered by a variety of metabolic stresses that deplete cellular ATP levels, such as glucose deprivation, hypoxia, and exercise.[1][4] Once activated, AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways while simultaneously promoting ATP-producing catabolic processes to restore energy homeostasis.

Mechanisms of AMPK Activation

The activation of AMPK is a sophisticated process involving allosteric regulation and post-translational modification. The AMPK holoenzyme is a heterotrimer composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.

1. Canonical Activation by Adenine Nucleotides:

The primary mechanism of AMPK activation is through the binding of AMP and ADP to the γ subunit. Under conditions of energy stress, the cellular AMP:ATP and ADP:ATP ratios increase. This binding induces conformational changes in the AMPK complex that lead to:

-

Allosteric Activation: Direct, albeit modest, activation of the kinase.

-

Enhanced Phosphorylation: Promotion of the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α subunit by upstream kinases.

-

Inhibition of Dephosphorylation: Protection of Thr172 from dephosphorylation by protein phosphatases.

2. Upstream Kinases:

The full activation of AMPK is critically dependent on the phosphorylation of Thr172. The two main upstream kinases responsible for this are:

-

Liver Kinase B1 (LKB1): LKB1 is considered the primary AMPK kinase in most cell types and is constitutively active. Its activity is regulated by its subcellular localization.

-

Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ): In response to an increase in intracellular calcium levels, CaMKKβ can activate AMPK independently of changes in the AMP:ATP ratio.

Signaling Pathway of Canonical AMPK Activation

Caption: Canonical and calcium-mediated AMPK activation pathways.

Experimental Protocols for Studying AMPK Activation

To rigorously assess the activation of AMPK by a novel compound, a series of well-defined experimental protocols are essential.

1. In Vitro Kinase Assay:

-

Objective: To determine the direct effect of a compound on the activity of purified AMPK.

-

Methodology:

-

Recombinant human AMPK heterotrimers (e.g., α1β1γ1 or α2β1γ1) are incubated with a substrate peptide (e.g., AMARA or SAMS peptide).

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

The incorporation of ³²P into the substrate peptide is measured over time in the presence and absence of the test compound.

-

A known AMPK activator, such as A-769662, can be used as a positive control.

-

2. Western Blot Analysis of Cultured Cells:

-

Objective: To assess the phosphorylation status of AMPK and its downstream targets in a cellular context.

-

Methodology:

-

Select a relevant cell line (e.g., hepatocytes, myotubes, or cancer cells).

-

Treat the cells with various concentrations of the test compound for a defined period.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and a key downstream target, phosphorylated acetyl-CoA carboxylase (p-ACC Ser79).

-

Use antibodies against total AMPKα and ACC as loading controls.

-

Detect the antibody binding using secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

-

Experimental Workflow for Cellular AMPK Activation Analysis

Caption: Western blot workflow for assessing AMPK phosphorylation.

Quantitative Data Summary

While no data exists for "this compound," a hypothetical table for a novel AMPK activator is presented below for illustrative purposes, demonstrating how such data would be structured for clear comparison.

| Parameter | Compound X | A-769662 (Control) | Metformin (Control) |

| EC₅₀ (in vitro kinase assay) | 0.5 µM | 0.8 µM | Not an allosteric activator |

| EC₅₀ (p-ACC in C2C12 cells) | 2.5 µM | 5.0 µM | 1 mM |

| Maximal p-AMPK Induction | 10-fold | 8-fold | 4-fold |

| Selectivity (vs. other kinases) | >100-fold | >100-fold | Non-specific |

Conclusion

The activation of AMPK remains a highly attractive therapeutic strategy for a multitude of diseases. While the specific agent "this compound" could not be identified in the context of AMPK activation, the fundamental principles and methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel AMPK activators. Rigorous application of these biochemical and cell-based assays is paramount for advancing promising compounds from the laboratory to clinical development. The continued exploration of this critical signaling pathway holds immense promise for future therapeutic innovations.

References

- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Chemical Structure of KRP-101: Information Not Available

An extensive search for scientific literature, technical data, and experimental protocols for a compound designated as "KRP-101" with the chemical formula C26H26FNO5 has yielded insufficient information to produce an in-depth technical guide. Publicly accessible scientific databases and research publications do not contain specific data regarding the mechanism of action, signaling pathways, or detailed experimental procedures for this particular molecule.

The initial investigation revealed several compounds with similar designations, which are detailed below. It is possible that the query for "this compound" may be referring to one of these research programs.

Compounds with Similar Designations

A number of drug candidates with names similar to this compound were identified during the search. These are distinct molecules with different chemical structures and therapeutic targets.

| Designation | Chemical Class | Therapeutic Area (or Target) | Development Stage (as of late 2024) |

| KINE-101 | Nanopeptide | Immune-mediated diseases, including Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) | Phase 1b/2a clinical trials[1][2] |

| KRX-101 | Not specified | Persistent microalbuminuria in type 2 diabetic patients | Not specified[3] |

| KS101 | Not specified | Age-related diseases (e.g., chronic kidney disease, Alzheimer's) | Phase 1 clinical trials |

| KYV-101 | CD19 CAR T-cell therapy | Treatment-refractory progressive Multiple Sclerosis (MS) | Clinical trials |

| HDP-101 | Anti-BCMA antibody-drug conjugate | Relapsed/refractory multiple myeloma | Phase 1 clinical trials |

| QLS-101 | ATP-sensitive potassium (KATP) channel opening prodrug | Ocular hypertension | Preclinical development[3] |

| MIL-101(Cr) | Metal-Organic Framework | Gas adsorption and catalysis | Research/Material science |

Chemical Structure of "this compound" (PubChem CID 9825046)

While in-depth experimental data is not available, the basic chemical information for a compound labeled "this compound" is present in the PubChem database.

Molecular Formula: C26H26FNO5

This formula corresponds to a specific chemical structure, but without associated research publications, no further details on its synthesis, biological activity, or mechanism of action can be provided.

Conclusion

The information required to fulfill the request for an in-depth technical guide on "this compound," including quantitative data, experimental protocols, and signaling pathways, is not available in the public domain based on the conducted searches. The user is advised to verify the name and chemical identifier of the compound of interest, as it may be one of the similarly named therapeutic agents currently under investigation. If the query is indeed about one of the alternative compounds listed, a more targeted search could yield the desired technical information.

References

A Technical Guide to the Preliminary Efficacy of the KRP-Based Drug Delivery Platform

Introduction

While a specific therapeutic agent designated "Krp-101" is not explicitly detailed in publicly available literature, extensive preclinical research has been conducted on a novel KRP-based pH-responsive drug delivery system. This technical guide will focus on this platform, specifically the conjugate KRP-Hyd-DOX , which represents a promising strategy for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core technology, preliminary efficacy data, and experimental methodologies based on published preliminary studies.

The KRP platform utilizes a novel, lysine-rich cell-penetrating peptide (KRP) as a carrier for chemotherapeutic agents.[1][2] This 54-amino acid polypeptide is designed to enhance the therapeutic index of cytotoxic drugs by improving their delivery to solid tumors.[1] The conjugate KRP-Hyd-DOX links the KRP peptide to doxorubicin (DOX) via a pH-sensitive hydrazone bond, enabling targeted drug release in the acidic tumor microenvironment.[3][4]

Core Technology: The KRP-Hyd-DOX System

The KRP-Hyd-DOX system is a sophisticated drug delivery vehicle engineered to overcome the limitations of conventional chemotherapy. Its design integrates three key functionalities: passive tumor targeting, enhanced cellular uptake, and triggered drug release.

-

Passive Tumor Targeting (EPR Effect) : The size of the KRP peptide allows it to leverage the enhanced permeability and retention (EPR) effect, leading to its selective accumulation in solid tumor tissues where the vasculature is often leaky.

-

Enhanced Cellular Penetration : As a cell-penetrating peptide (CPP), KRP facilitates the efficient transport of the conjugated drug across the tumor cell membrane.

-

pH-Responsive Drug Release : The hydrazone linker between KRP and DOX is stable at the physiological pH of the bloodstream (pH 7.4) but is cleaved in the acidic environment of tumor cell lysosomes (pH 5.0-6.0). This ensures that the cytotoxic payload is released preferentially inside the target cells, minimizing systemic toxicity.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the KRP-Hyd-DOX drug delivery system.

References

- 1. sysu.edu.cn [sysu.edu.cn]

- 2. New Cell-Penetrating Peptide (KRP) with Multiple Physicochemical Properties Endows Doxorubicin with Tumor Targeting and Improves Its Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KRP-101 in Cell Culture

Version: 1.0

For Research Use Only (RUO)

Introduction

The designation "KRP-101" can refer to two distinct molecules in scientific literature: a lysine-rich cell-penetrating peptide (KRP) and a small molecule peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document provides detailed application notes and protocols for the use of both compounds in cell culture settings, tailored for researchers, scientists, and drug development professionals. Please identify the specific molecule of interest to ensure the selection of the appropriate protocol.

Part 1: Cell-Penetrating Peptide KRP

Application Notes

The lysine-rich cell-penetrating peptide (CPP) KRP is a promising vehicle for drug delivery.[1][2] Its primary application in cell culture is to facilitate the intracellular delivery of various cargo molecules, such as chemotherapeutic agents, that have poor cell membrane permeability.[1] KRP has been shown to effectively internalize into tumor cells, making it a valuable tool for in vitro cancer studies.[1] When conjugated with drugs like doxorubicin (DOX), KRP can enhance their cytotoxic effects on cancer cells.[3] For example, a pH-sensitive version, KRP-Hyd-DOX, was designed to release its payload in the acidic environment of lysosomes, thereby increasing its therapeutic efficacy.

Key Applications:

-

Enhanced Drug Delivery: Facilitating the uptake of cytotoxic agents into cancer cells.

-

In Vitro Efficacy Studies: Assessing the therapeutic potential of KRP-drug conjugates.

-

Cellular Uptake and Trafficking Studies: Investigating the mechanisms of CPP-mediated internalization.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of KRP-drug conjugates in the MG63 human osteosarcoma cell line.

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| KRP-Hyd-DOX | MG63 | CCK-8 | 24 hours | 5.22 | |

| KRP-DOX | MG63 | CCK-8 | 24 hours | 7.41 | |

| KRP | MG63 | CCK-8 | 24 hours | Low cytotoxicity at 10 µM | |

| KRP | HUVEC | CCK-8 | 24 hours | Low cytotoxicity at 10 µM |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity of a KRP-Drug Conjugate using MTT or CCK-8 Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a KRP-drug conjugate.

Materials:

-

KRP-drug conjugate

-

Target cancer cell line (e.g., MG63)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of the KRP-drug conjugate in complete cell culture medium. A suggested concentration range is 1 µM to 20 µM. Also, prepare a vehicle control (medium with the same final concentration of the solvent used for the conjugate, if any).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated control wells and vehicle control wells.

-

Incubation: Incubate the plate for a predetermined period, for example, 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.

-

Viability Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.

Protocol 2: Cellular Uptake of Fluorescently Labeled KRP

This protocol describes how to visualize and quantify the cellular uptake of KRP.

Materials:

-

Fluorescently labeled KRP (e.g., FITC-KRP)

-

Target cell line (e.g., MG63)

-

Glass-bottom dishes or coverslips in a multi-well plate

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

4% Paraformaldehyde (PFA) for cell fixation

-

Confocal microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Treatment: Treat the cells with varying concentrations of FITC-KRP (e.g., 1-10 µM) in serum-free medium for a specific duration (e.g., 2 hours).

-

Washing: Wash the cells three times with cold PBS to remove the extracellular peptide.

-

Fixation and Staining (for microscopy):

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash again with PBS and mount the coverslips.

-

-

Analysis:

-

Confocal Microscopy: Visualize the cellular localization of FITC-KRP.

-

Flow Cytometry: For a quantitative analysis, detach the cells after the washing step (step 3) using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Visualizations

Caption: Workflow for assessing the cytotoxicity of a KRP-drug conjugate.

Caption: Proposed uptake and drug release mechanism for KRP-Hyd-DOX.

Part 2: PPARα Agonist this compound

Application Notes

This compound (CAS: 311770-26-0) is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. In cell culture, PPARα agonists are used to study various cellular processes, including fatty acid oxidation, inflammation, and cell differentiation. For instance, the PPARα agonist fenofibrate has been used to promote the maturation of human pluripotent stem cell-derived cardiomyocytes. Another agonist, GW7647, has been used to investigate its effects on high-glucose-induced responses in human retinal pigment epithelium cells. This compound can be used as a tool to investigate the role of PPARα activation in various cell types and disease models.

Key Applications:

-

Metabolic Studies: Investigating the regulation of lipid metabolism and fatty acid oxidation.

-

Inflammation Research: Studying the anti-inflammatory effects of PPARα activation.

-

Cell Differentiation: Modulating the differentiation state of certain cell types.

-

Drug Screening: Identifying and characterizing new PPARα modulators.

Quantitative Data Summary

The following table provides example effective concentrations of other PPARα agonists used in cell culture, which can serve as a starting point for optimizing the concentration of this compound.

| Compound | Cell Line | Effective Concentration | Observed Effect | Reference |

| GW7647 | CHO (TRPV1-expressing) | EC50 = 12.7 ± 0.3 nM | TRPV1 channel activation | |

| GW7647 | ARPE19 | 10 µM | Effects on high-glucose-induced responses | |

| Fenofibrate | hPSC-CMs | Not specified | Promotion of maturation | |

| WY14643 | CHO (TRPV1-expressing) | EC50 = 13.0 ± 1.2 µM | TRPV1 channel activation |

Experimental Protocols

Protocol 3: Preparation and Use of this compound in Cell Culture

This protocol provides general guidelines for dissolving, storing, and diluting this compound for use in cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, light-protected microcentrifuge tubes

-

Complete cell culture medium

Procedure:

-

Reconstitution:

-

Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).

-

Add the calculated volume of DMSO to the vial.

-

Vortex or sonicate briefly until the compound is fully dissolved. Visually inspect to ensure no particulates are present.

-

-

Stock Solution Storage:

-

Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Preparation of Working Solution:

-

Thaw an aliquot of the stock solution at room temperature.

-

Perform a serial dilution of the stock solution into complete cell culture medium to achieve the desired final concentrations.

-

Important: To avoid precipitation, it is recommended to perform an intermediate dilution step.

-

Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

-

Protocol 4: PPARα Target Gene Expression Analysis by qPCR

This protocol is to determine if this compound activates PPARα signaling by measuring the expression of its known target genes.

Materials:

-

Target cell line known to express PPARα (e.g., HepG2)

-

This compound

-

6-well or 12-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for a housekeeping gene (e.g., GAPDH) and PPARα target genes (e.g., CPT1A, ACOX1)

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to attach. Treat the cells with various concentrations of this compound and a vehicle control for a suitable time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control. An upregulation of target gene expression indicates PPARα activation.

Visualizations

Caption: Simplified PPARα signaling pathway upon activation by an agonist.

Caption: Experimental workflow for testing the activity of a PPARα agonist.

References

- 1. sysu.edu.cn [sysu.edu.cn]

- 2. Item - New Cell-Penetrating Peptide (KRP) with Multiple Physicochemical Properties Endows Doxorubicin with Tumor Targeting and Improves Its Therapeutic Index - American Chemical Society - Figshare [acs.figshare.com]

- 3. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Krp-101 (KINE-101) In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krp-101, also known as KINE-101, is a novel synthetic nanopeptide developed by Kine Sciences for the treatment of various immune-mediated diseases.[1][2] Its primary mechanism of action is the activation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and preventing autoimmune reactions.[1][2] By enhancing the function of Tregs, KINE-101 aims to control both humoral and cell-mediated immune responses, offering a potential disease-modifying treatment for conditions such as rheumatoid arthritis (RA) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1] Preclinical studies in animal models of RA have demonstrated the efficacy of KINE-101 in reducing disease severity.

These application notes provide a detailed overview of the in vivo experimental protocols for evaluating the efficacy and mechanism of action of KINE-101 in a preclinical setting.

Mechanism of Action: Treg Activation

KINE-101 is a peptide derived from the Erythroid Differentiation Regulator 1 (ERDR1) protein and is designed to activate Tregs. These specialized T cells suppress excessive immune responses and are critical for preventing autoimmunity. The activation of Tregs by KINE-101 leads to a downstream cascade of immunomodulatory effects, including the reduction of pro-inflammatory cytokines and autoantibody production. The signaling pathway for Treg activation is complex, involving cytokine receptors and downstream transcription factors that ultimately lead to the expression of key regulatory molecules.

In Vivo Efficacy Studies in a Murine Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) mouse model is a widely used and relevant model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents.

Experimental Workflow

The general workflow for an in vivo efficacy study of KINE-101 in a CIA mouse model is outlined below.

Detailed Experimental Protocols

1. Animal Model and Husbandry

-

Species/Strain: DBA/1 mice are highly susceptible to CIA.

-

Age: 8-12 weeks old at the start of the experiment.

-

Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a minimum of one week for acclimatization before the start of the study.

2. Induction of Collagen-Induced Arthritis

-

Materials:

-

Bovine or Chick Type II Collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

-

Procedure:

-

Prepare an emulsion of Type II collagen and CFA (1:1 ratio).

-

On day 0, administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.

-

On day 21, administer a booster immunization of 100 µL of an emulsion of Type II collagen and IFA (1:1 ratio) intradermally.

-

3. Dosing and Administration

-

Test Article: KINE-101

-

Vehicle: Sterile saline or phosphate-buffered saline (PBS)

-

Positive Control: Methotrexate (MTX)

-

Dosing Regimen:

-

KINE-101: 1 mg/kg, administered subcutaneously (s.c.) once daily.

-

Methotrexate: 2 mg/kg, administered via a clinically relevant route (e.g., intraperitoneally) on a specified schedule.

-

Vehicle: Administer a volume equivalent to the test article group via the same route and schedule.

-

-

Treatment Period: From day 15 to day 35 post-primary immunization.

4. Efficacy and Pharmacodynamic Endpoints

-

Clinical Assessment of Arthritis:

-

Monitor mice daily for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

-

-

Histopathological Analysis:

-

At the end of the study, collect hind paws and fix in 10% neutral buffered formalin.

-

Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin-O.

-

Evaluate sections for inflammation, pannus formation, and cartilage/bone erosion.

-

-

Measurement of Autoantibodies:

-

Collect blood via cardiac puncture at study termination.

-

Isolate serum and measure levels of anti-collagen type II antibodies using an enzyme-linked immunosorbent assay (ELISA).

-

-

Flow Cytometry for Treg Analysis:

-

Isolate splenocytes and/or cells from draining lymph nodes.

-

Stain cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3 to identify and quantify the Treg population (CD4+CD25+Foxp3+).

-

Analyze by flow cytometry.

-

Summary of Preclinical Data

The following tables summarize the expected outcomes based on published preclinical data for KINE-101.

Table 1: Clinical Efficacy of KINE-101 in CIA Mouse Model

| Treatment Group | Mean Arthritis Index (Day 35) | Reduction in Autoantibody Production |

| Vehicle Control | High | Baseline |